8-Fluoro-1,2,3,4-tetrahydroquinoline
Overview
Description
8-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline, characterized by the presence of a fluorine atom at the 8th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-1,2,3,4-tetrahydroquinoline typically involves the reduction of 8-fluoroquinoline. One common method includes the catalytic hydrogenation of 8-fluoroquinoline using a palladium or platinum catalyst under high pressure and temperature . Another approach involves the use of sodium borohydride as a reducing agent in the presence of a suitable solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst, reaction conditions, and purification methods are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Reduction: Reduction of 8-fluoroquinoline to this compound using hydrogen gas and a metal catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium or platinum catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 8-fluoroquinoline.
Reduction: this compound.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Fluoro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and other materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
- 6-Fluoro-1,2,3,4-tetrahydroquinoline
- 6,8-Difluoro-1,2,3,4-tetrahydroquinoline
- 8-Chloro-1,2,3,4-tetrahydroquinoline
Comparison: 8-Fluoro-1,2,3,4-tetrahydroquinoline is unique due to the presence of a fluorine atom at the 8th position, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
8-fluoro-1,2,3,4-tetrahydroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHPXUGHFGUTHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)F)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505604 | |
Record name | 8-Fluoro-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75414-02-7 | |
Record name | 8-Fluoro-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-fluoro-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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